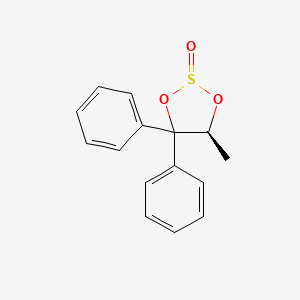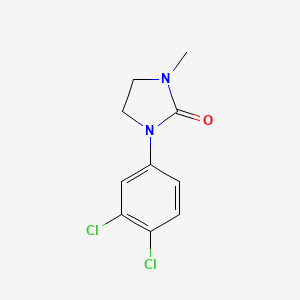
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of dioxathiolanes, which are characterized by a five-membered ring containing sulfur and oxygen atoms. The presence of methyl and diphenyl groups adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a precursor compound containing sulfur and oxygen atoms, followed by the introduction of methyl and diphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The methyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds share structural similarities with (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds also contain sulfur and oxygen atoms in their structure and have been studied for their medicinal properties.
Uniqueness
What sets this compound apart is its specific arrangement of methyl and diphenyl groups, which confer unique chemical properties and reactivity. This distinct structure allows for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H14O3S |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
(5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m0/s1 |
Clave InChI |
ACONWRLGPDTDKX-HSLMYDHPSA-N |
SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérico |
C[C@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thieno[3,2-f][1]benzothiole](/img/structure/B1633290.png)

![5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B1633298.png)





![4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzenesulfonic Acid](/img/structure/B1633331.png)





